Morpholinium, 4-[bis(phenylamino)methylene]-
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Overview
Description
Morpholinium, 4-[bis(phenylamino)methylene]- is a complex organic compound that features a morpholine ring substituted with a bis(phenylamino)methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-[bis(phenylamino)methylene]- typically involves the reaction of morpholine with bis(phenylamino)methylene chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Morpholinium, 4-[bis(phenylamino)methylene]- follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4-[bis(phenylamino)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the bis(phenylamino)methylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of morpholinium derivatives with oxidized functional groups.
Reduction: Formation of reduced morpholinium derivatives.
Substitution: Formation of substituted morpholinium compounds with various functional groups.
Scientific Research Applications
Morpholinium, 4-[bis(phenylamino)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Morpholinium, 4-[bis(phenylamino)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Morpholinium, 4,4’-[1,4-phenylenebis(methylene)]bis[4-ethyl-, dibromide]
- N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethylsulfonyl)imide
Uniqueness
Morpholinium, 4-[bis(phenylamino)methylene]- stands out due to its unique bis(phenylamino)methylene group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
792179-43-2 |
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Molecular Formula |
C17H20N3O+ |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
1-morpholin-4-ium-4-ylidene-N,N'-diphenylmethanediamine |
InChI |
InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)/p+1 |
InChI Key |
MMXNEXXYHXENLE-UHFFFAOYSA-O |
Canonical SMILES |
C1COCC[N+]1=C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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